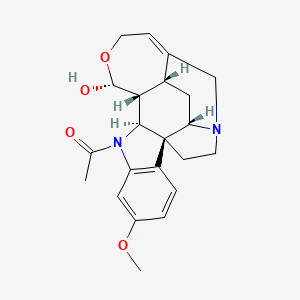

11-Methoxydiaboline

Description

Structure

3D Structure

Properties

CAS No. |

36151-16-3 |

|---|---|

Molecular Formula |

C22H26N2O4 |

Molecular Weight |

382.5 g/mol |

IUPAC Name |

1-[(4R,12S,13R,14R,19R,21S)-14-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-11-yl]ethanone |

InChI |

InChI=1S/C22H26N2O4/c1-12(25)24-17-9-14(27-2)3-4-16(17)22-6-7-23-11-13-5-8-28-21(26)19(20(22)24)15(13)10-18(22)23/h3-5,9,15,18-21,26H,6-8,10-11H2,1-2H3/t15-,18-,19+,20-,21+,22+/m0/s1 |

InChI Key |

CWUAKNMXNCKRQK-ZKRAORQLSA-N |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@H]3[C@H]4C[C@H]5[C@@]2(CCN5CC4=CCO[C@H]3O)C6=C1C=C(C=C6)OC |

Canonical SMILES |

CC(=O)N1C2C3C4CC5C2(CCN5CC4=CCOC3O)C6=C1C=C(C=C6)OC |

Origin of Product |

United States |

Natural Occurrence and Phytochemical Investigations

Isolation from Strychnos Species

Presence in Strychnos pseudoquina

11-Methoxydiaboline has been isolated from Strychnos pseudoquina, a plant native to the Brazilian savanna. researchgate.netnih.gov Phytochemical studies have identified this alkaloid in the leaves, as well as the bark of the root, trunk, and branches. scielo.bracs.org In the leaves, it co-occurs with another alkaloid, diaboline (B12300021). nih.govacs.org Research has also led to the isolation of other compounds from the leaves, including isorhamnetin (B1672294) and a biflavone named strychnobiflavone. researchgate.netnih.gov

Occurrence in Strychnos malacoclados

Investigations into the chemical constituents of Strychnos malacoclados, a liana found in West Africa, have revealed the presence of this compound. thieme-connect.com Specifically, the alkaloid was isolated from the stem bark of this species. thieme-connect.com Further studies on the stem bark have led to the isolation of several other alkaloids, including vomicine (B92078) and various bisindole alkaloids. thieme-connect.com

Identification in Strychnos rubiginosa

The root bark of Strychnos rubiginosa has been a source for the isolation of this compound. researchgate.netarchive.orgresearchgate.net In addition to this compound, researchers have also identified the new corynantheine-type alkaloid, strychnorubigine, and normacusine B from the same plant part. researchgate.netarchive.orgresearchgate.netcnjournals.com

Detection in Strychnos pungens

Phytochemical analysis of Strychnos pungens has shown that this compound is present in the leaves, stem bark, and root bark. researchgate.netscispace.comuliege.be This species contains a variety of other alkaloids, including O-acetylretuline, diaboline, and henningsamine, which were found alongside this compound. researchgate.netuliege.bebiocrick.com

Isolation from Strychnos spinosa

The presence of this compound has been reported in the leaves and stem barks of Strychnos spinosa. researchgate.netresearchgate.net Spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry, were utilized to identify this and other terpenoid alkaloids such as akagerine (B1664484) and kribine in the plant. researchgate.netresearchgate.net

Identification in Strychnos lucida

Strychnos lucida is another species known to contain this compound. wu.ac.thbioline.org.br The alkaloid has been identified in the stems and bark of this plant. wu.ac.thbioline.org.br Phytochemical studies have revealed a number of other bioactive compounds in S. lucida, including diaboline, brucine, and various glycosides. wu.ac.thbioline.org.br

Data Tables

Table 1: Isolation of this compound from Strychnos Species

| Strychnos Species | Plant Part(s) Containing this compound |

| Strychnos pseudoquina | Leaves, Root Bark, Trunk Bark, Branch Bark researchgate.netnih.govscielo.bracs.org |

| Strychnos malacoclados | Stem Bark thieme-connect.com |

| Strychnos rubiginosa | Root Bark researchgate.netarchive.orgresearchgate.net |

| Strychnos pungens | Leaves, Stem Bark, Root Bark researchgate.netscispace.comuliege.be |

| Strychnos spinosa | Leaves, Stem Barks researchgate.netresearchgate.net |

| Strychnos lucida | Stems, Bark wu.ac.thbioline.org.br |

Table 2: Co-occurring Alkaloids with this compound in Select Strychnos Species

| Strychnos Species | Co-occurring Alkaloids | Reference(s) |

| Strychnos pseudoquina | Diaboline, Nor-dihydrotoxiferine | nih.govscielo.bracs.org |

| Strychnos malacoclados | Vomicine, Bisnordihydrotoxiferine, Divarine, Longicaudatine | thieme-connect.com |

| Strychnos rubiginosa | Strychnorubigine, Normacusine B | researchgate.netarchive.orgresearchgate.netcnjournals.com |

| Strychnos pungens | O-acetylretuline, Diaboline, Henningsamine | researchgate.netuliege.bebiocrick.com |

| Strychnos spinosa | Akagerine, Kribine | researchgate.netresearchgate.net |

| Strychnos lucida | Diaboline, Brucine, α-colubrine, β-colubrine | wu.ac.thbioline.org.br |

Data Tables

The following tables summarize the co-occurring phytochemicals found in plant extracts containing this compound and the analytical methods commonly used for their characterization.

Table 1: Co-occurring Phytochemicals with this compound in Strychnos Species

| Plant Species | Part Analyzed | Co-occurring Phytochemicals | Reference |

| Strychnos gardneri | Not specified | Akagerine | nih.gov |

| Strychnos pseudoquina | Leaves | Diaboline, Isorhamnetin, Strychnobiflavone | nih.govresearchgate.net |

| Stem Bark | Macusine B, Mavacurine | uliege.be | |

| Strychnos malacoclados | Stem Bark | Vomicine, Bisnordihydrotoxiferine, Divarine, Longicaudatine, Longicaudatine Y, Longicaudatine F | thieme-connect.com |

| Strychnos nux-vomica | Stems and Twigs | 12-hydroxy-11-methoxydiaboline | researchgate.net |

| Strychnos spinosa | Not specified | 12-hydroxy-11-methoxydiaboline | ajol.info |

Table 2: Analytical Techniques Used in Phytochemical Profiling

| Technique | Principle | Application in Phytochemical Analysis | Reference |

| Chromatography | |||

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Widely used for the separation, quantification, and purification of individual compounds from complex plant extracts. researchgate.net | researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by their detection and identification based on their mass-to-charge ratio. | Identification of volatile and semi-volatile compounds in plant extracts. saspublishers.com | saspublishers.com |

| Thin-Layer Chromatography (TLC) | Separation based on the differential migration of compounds over a thin layer of adsorbent material. | Rapid qualitative analysis and screening of phytochemicals in plant extracts. wisdomlib.org | wisdomlib.org |

| Spectroscopy | |||

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Determination of molecular weight and structural elucidation of phytochemicals. wisdomlib.org | wisdomlib.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Structural elucidation of isolated compounds. researchgate.net | researchgate.net |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of ultraviolet or visible radiation by a substance. | Preliminary identification and quantification of compounds with chromophores. wisdomlib.org | wisdomlib.org |

Biosynthesis and Structural Analogs

Proposed Biogenetic Pathways for 11-Methoxydiaboline within Monomeric Indole (B1671886) Alkaloid Synthesis

The biosynthesis of this compound is deeply embedded within the intricate network of monoterpene indole alkaloid (MIA) production in plants, particularly within the Strychnos genus. Like all over 2,000 MIAs, its journey begins with the pivotal precursor, strictosidine (B192452). nih.govnih.gov The formation of strictosidine itself is a condensation reaction between tryptamine (B22526) (derived from the amino acid tryptophan) and the monoterpenoid secologanin. wikipedia.org

From strictosidine, the pathway to Strychnos alkaloids, including the diaboline (B12300021) group, proceeds through several key intermediates. nih.gov A critical step is the deglycosylation of strictosidine by the enzyme strictosidine glucosidase (SGD), which yields the unstable strictosidine aglycone. nih.gov This aglycone then undergoes a series of rearrangements and enzymatic transformations. A central intermediate in the biosynthesis of many Strychnos alkaloids is geissoschizine. nih.govmpg.de

Recent research has successfully elucidated the complete biosynthetic pathway to strychnine (B123637) and the related compound diaboline. mpg.denih.gov This pathway shows that geissoschizine is converted through a series of enzymatic steps to the Wieland-Gumlich aldehyde, which is also known as desacetyl-diaboline. mpg.denih.govaccademiaxl.it The final step in the formation of diaboline is the acetylation of the indole nitrogen of the Wieland-Gumlich aldehyde. nih.gov

This compound is considered a downstream derivative within this pathway. It belongs to the diaboline group of monomeric tertiary alkaloids found in various Strychnos species. accademiaxl.it The formation of this compound necessitates an additional hydroxylation step at the C-11 position of the indole ring, followed by a methylation reaction. The precise timing and order of these decoration steps (acetylation, hydroxylation, and methylation) on the core Wieland-Gumlich aldehyde scaffold are subjects of ongoing investigation, but it is clear that this compound arises from this central pathway.

Enzymatic and Genetic Aspects of Alkaloid Biosynthesis Pathways Relevant to this compound

The biosynthesis of complex alkaloids like this compound is governed by a suite of specific enzymes encoded by a corresponding set of genes. The elucidation of the pathway to diaboline has shed light on the types of enzymes involved. nih.gov

The conversion of geissoschizine to the Wieland-Gumlich aldehyde involves a geissoschizine oxidase (a cytochrome P450), a P450 reductase, a reductase, an oxygenase, and a methyltransferase. nih.gov The subsequent conversion to diaboline is catalyzed by a BAHD acyltransferase, which uses acetyl-CoA to add the acetyl group. nih.gov For this compound to be synthesized, additional enzymes are required: a hydroxylase (likely a cytochrome P450) to introduce the hydroxyl group at the C-11 position and an O-methyltransferase (OMT) to add the methyl group, yielding the final methoxy (B1213986) structure. A single amino acid change in a key enzyme has been shown to divert the pathway from producing diaboline to producing strychnine in different Strychnos species, highlighting the subtle genetic shifts that can lead to significant chemical diversity. acs.orgmpg.de

Gene Expression and Cellular Localization of Biosynthetic Steps

The biosynthesis of terpenoid indole alkaloids (TIAs) is a highly regulated process, with gene expression often being specific to certain tissues, cell types, and developmental stages. frontiersin.orgd-nb.info Research on Catharanthus roseus and Strychnos species shows that the genes responsible for TIA pathways are differentially expressed, with some steps occurring in the epidermis of leaves, others in the cortex or roots. mpg.defrontiersin.org For instance, in Strychnos nux-vomica, the alkaloids related to strychnine accumulate predominantly in the roots. mpg.de

The entire biosynthetic pathway involves at least seven different subcellular compartments, including the cytosol, chloroplasts, and vacuole, requiring a complex system of transport for intermediates. frontiersin.org This compartmentalization suggests that the enzymes for the various steps, from the initial formation of precursors to the final tailoring reactions that produce this compound, are localized in specific parts of the cell and plant. The identification of candidate genes for these steps often relies on comparative transcriptomics, analyzing gene expression profiles in alkaloid-producing versus non-producing plants or tissues. mpg.denih.gov

Precursor Incorporation and Pathway Elucidation Methodologies

Elucidating the biosynthetic route to complex molecules like this compound involves a multi-faceted approach. Historically, feeding studies using radioisotope-labeled precursors were instrumental in sketching the broad outlines of the pathway, demonstrating that strychnine-type alkaloids originate from tryptophan and geranyl pyrophosphate via the intermediate Wieland-Gumlich aldehyde. mpg.de

More recently, a combination of genomics, transcriptomics, and metabolomics has revolutionized gene discovery in non-model plants. nih.gov The strategy for uncovering the strychnine and diaboline pathway included:

Comparative Transcriptomics : RNA sequencing was performed on tissues from a strychnine-producing plant (S. nux-vomica) and a diaboline-producing, non-strychnine-producing Strychnos species. mpg.de This allowed for the identification of candidate genes that were highly expressed only in the producing plants.

Chemical Logic : The predicted chemical transformations at each step guided the search for enzymes from families known to catalyze such reactions (e.g., P450s for oxidations, acyltransferases for acetylations). mpg.de

Heterologous Expression : The function of candidate genes was confirmed by transiently expressing them in a non-native host plant, Nicotiana benthamiana. mpg.dempg.de The host plant was then fed with a known precursor (like geissoschizine), and the reaction products were analyzed using mass spectrometry to see if the expected intermediate was formed. nih.gov

This powerful combination of techniques allows scientists to piece together the entire enzymatic puzzle from precursor to final product.

Structural Analogs and Derivatives of this compound

The core structure of diaboline is subject to various chemical modifications within Strychnos plants, leading to a family of related alkaloids. These analogs primarily differ in the functional groups attached to the main scaffold.

Desacetyl Derivatives of this compound

The acetyl group on the indole nitrogen of diaboline is a key feature, but derivatives lacking this group are also found. The most fundamental of these is desacetyl-diaboline, a compound that is identical to the Wieland-Gumlich aldehyde. accademiaxl.it This aldehyde is a crucial biosynthetic intermediate, serving as the branch point for the synthesis of both diaboline and strychnine. mpg.deaccademiaxl.it A methoxylated version, 11-methoxy-desacetyl-diaboline, has also been reported, suggesting that the methoxylation step can occur before the final acetylation. accademiaxl.it

| Derivative Name | Core Structure | Key Functional Group Difference |

| This compound | Diaboline | Methoxy group at C-11 |

| Desacetyl-diaboline | Diaboline | Lacks N-acetyl group (is Wieland-Gumlich aldehyde) |

| 11-Methoxy-desacetyl-diaboline | Diaboline | Methoxy group at C-11, lacks N-acetyl group |

Hydroxylated Derivatives (e.g., 12-Hydroxy-11-methoxydiaboline)

In addition to methoxylation, hydroxylation at various positions on the aromatic ring is a common modification. A significant analog is 12-hydroxy-11-methoxydiaboline. researchgate.net This compound has been isolated from the root bark, stem bark, and leaves of several Strychnos species, including S. staudtii and S. panganensis. researchgate.netresearchgate.net The absolute configuration of the major anomer of 12-hydroxy-11-methoxydiaboline was recently characterized by X-ray diffraction analysis. researchgate.net The presence of this and other hydroxylated analogs, such as 12-hydroxy-11-methoxyhenningsamine, underscores the diverse enzymatic machinery that Strychnos plants employ to decorate the core indole alkaloid skeleton. researchgate.net

| Derivative Name | Core Structure | Key Functional Group Difference |

| This compound | Diaboline | Methoxy group at C-11 |

| 12-Hydroxy-11-methoxydiaboline | Diaboline | Methoxy group at C-11, Hydroxyl group at C-12 |

| 12-Hydroxy-11-methoxyhenningsamine | Henningsamine (isomer of diaboline) | Methoxy group at C-11, Hydroxyl group at C-12 |

N-Oxide Derivatives (e.g., 12-Hydroxy-11-methoxydiaboline N(4)-oxide)

N-oxidation represents a common metabolic transformation for alkaloids, often altering their chemical properties and biological activities. In the context of this compound analogs, 12-Hydroxy-11-methoxydiaboline N(4)-oxide stands out as a notable derivative.

This compound has been isolated from the stems and twigs of Strychnos cathayensis. nih.gov Its structure was determined through spectroscopic analysis. Research has shown that 12-Hydroxy-11-methoxydiaboline N(4)-oxide exhibits antiviral activity. Specifically, it has demonstrated activity against the Coxsackie virus B3 (CVB3) with a reported IC50 value of 33.33 μM. nih.govresearchgate.net

| Compound Name | Natural Source(s) | Key Research Findings |

| 12-Hydroxy-11-methoxydiaboline N(4)-oxide | Strychnos cathayensis nih.gov | Exhibits antiviral activity against Coxsackie virus B3. nih.govresearchgate.net |

Other Related Methoxy-Substituted Diaboline-Type Alkaloids

The structural framework of diaboline allows for various substitutions, leading to a range of related alkaloids. The presence of a methoxy group, particularly on the aromatic ring, is a recurring theme in this class of compounds. These alkaloids are primarily found in different species of the Strychnos genus.

For instance, 12-hydroxy-11-methoxydiaboline has been isolated from the stem bark of Strychnos spinosa and the stems and twigs of Strychnos cathayensis. nih.govresearchgate.net Furthermore, alkaloids such as 11-methoxyhenningsamine and 12-hydroxy-11-methoxyhenningsamine have been identified in Strychnos staudtii. researchgate.net The root bark of Strychnos panganensis has also yielded 12-hydroxy-11-methoxydiaboline. scribd.com The diverse array of these compounds underscores the chemodiversity within the Strychnos genus.

| Compound Name | Natural Source(s) |

| This compound | Strychnos species including S. medeola, S. dolichothyrsa, S. pungens accademiaxl.ituchile.cl |

| 12-Hydroxy-11-methoxydiaboline | Strychnos spinosa, S. cathayensis, S. panganensis, S. staudtii nih.govresearchgate.netscribd.comresearchgate.net |

| 11-Methoxyhenningsamine | Strychnos staudtii, S. pungens researchgate.netresearchgate.net |

| 12-Hydroxy-11-methoxyhenningsamine | Strychnos staudtii researchgate.net |

| 11,12-Dimethoxyhenningsamine | Strychnos cathayensis researchgate.net |

| 11-Methoxy-neo-oxydiaboline | Strychnos pungens researchgate.net |

Chemical Synthesis and Biomimetic Strategies

Total Synthesis Approaches for Complex Indole (B1671886) Alkaloids Relevant to the Diaboline (B12300021) Class

The total synthesis of complex indole alkaloids, such as those in the diaboline family, is a testament to the advancement of organic synthesis. These endeavors often require the development of novel synthetic methodologies and strategies to construct multiple stereocenters and complex ring systems. The synthesis of alkaloids structurally related to 11-methoxydiaboline provides a blueprint for potential synthetic routes to this specific compound.

Key strategies in the synthesis of complex indole alkaloids frequently involve the construction of the core indole or indoline (B122111) nucleus, followed by the elaboration of the intricate cage-like structures. The Pictet-Spengler reaction is a cornerstone in indole alkaloid synthesis, enabling the formation of the tetrahydro-β-carboline skeleton, a common motif in this class of compounds. nih.govresearchgate.net For instance, the total synthesis of henrycinol A and B was achieved utilizing a stereochemically flexible Pictet-Spengler reaction as a key step. researchgate.net

The construction of quaternary carbon centers, often a significant hurdle in natural product synthesis, has been addressed through various innovative methods. An intramolecular reductive Heck reaction was a pivotal step in the asymmetric total synthesis of the monoterpenoid indole alkaloid (–)-arbophyllidine, successfully installing a key quaternary carbon center. rsc.org Another powerful strategy is the use of iodine-mediated intramolecular dearomative oxidative coupling (IDOC) reactions of indoles, which has been applied to the unified total synthesis of three distinct classes of indoline alkaloids. nih.gov This approach is particularly effective in creating the challenging C3 all-carbon quaternary stereocenter found in many indoline scaffolds. nih.gov

Furthermore, the synthesis of bisindole alkaloids, which are structurally more complex than their monomeric counterparts, often employs a convergent approach. mdpi.com This involves the synthesis of the individual monomeric indole alkaloid units, followed by a biomimetic-type condensation to form the final bisindole framework. mdpi.com This strategy is relevant as diaboline-type alkaloids can be precursors to dimeric structures.

Table 1: Key Synthetic Reactions in the Total Synthesis of Complex Indole Alkaloids

| Reaction Name | Description | Application in Indole Alkaloid Synthesis |

| Pictet-Spengler Reaction | A condensation reaction of a β-arylethylamine with an aldehyde or ketone followed by ring closure. | Formation of tetrahydro-β-carboline and tetrahydroisoquinoline skeletons. nih.govresearchgate.net |

| Intramolecular Reductive Heck Reaction | A palladium-catalyzed intramolecular reaction to form a C-C bond, often used for creating cyclic structures. | Installation of key quaternary carbon centers. rsc.org |

| Intramolecular Dearomative Oxidative Coupling (IDOC) | An iodine-mediated reaction that converts an indole into a more complex indoline scaffold. | Assembly of spiro rings and creation of all-carbon quaternary stereocenters. nih.gov |

| Biomimetic Condensation | A reaction that mimics the natural biosynthetic pathway to couple two or more molecular fragments. | Synthesis of bisindole alkaloids from monomeric units. mdpi.comrsc.org |

The synthesis of the broader family of Strychnos alkaloids, to which diaboline belongs, has also seen significant progress. These syntheses often tackle the assembly of the intricate cage structure characteristic of this alkaloid group. While a direct synthesis of this compound is not detailed, the strategies employed for strychnine (B123637) and related compounds, which share a common biosynthetic origin, are highly relevant.

Principles of Biomimetic Synthesis Applied to Natural Product Analogs of this compound

Biomimetic synthesis, an approach that mimics the biosynthetic pathways of natural products, offers an elegant and often efficient strategy for the construction of complex molecules. engineering.org.cn This methodology not only provides a route to the natural product itself but also allows for the synthesis of analogs by diverting or modifying the biomimetic cascade.

The biosynthesis of indole alkaloids typically originates from L-tryptophan. sioc-journal.cn For the diaboline class, it is proposed that they are biosynthetically related to other Strychnos alkaloids. It has been suggested that desacetyl-diaboline could be an intermediate in the biosynthesis of dimeric alkaloids. accademiaxl.it The presence of this compound suggests a biosynthetic pathway involving an oxidation or methoxylation step at the C-11 position of a diaboline precursor.

A biomimetic approach to synthesizing analogs of this compound would likely start from a suitably functionalized tryptophan derivative. Key biomimetic reactions could include:

Oxidative Couplings: Iron-catalyzed oxidative radical coupling reactions have been successfully used in the biomimetic synthesis of moschamine-related indole alkaloids to construct indolofuran or bisphenolic indole cores. nih.govacs.org A similar strategy could be envisioned to introduce functionality or to dimerize analogs of this compound.

Enzymatic Reactions: The use of enzymes, such as horseradish peroxidase, has been shown to facilitate the in vitro conversion of moschamine, demonstrating the potential for enzymatic catalysis in biomimetic sequences. acs.org

Condensation Reactions: The biomimetic synthesis of the bis-indole alkaloid villalstonine (B1683050) was achieved through a smooth reaction between pleiocarpamine (B1241704) and macroline (B1247295) in acidic aqueous solution, mimicking the proposed biogenetic pathway. rsc.org This highlights the power of mimicking key condensation steps in the biosynthesis of complex alkaloids.

The synthesis of natural product analogs through biomimetic strategies can lead to compounds with potentially improved biological activities. For example, a chemoenzymatic approach was used to create a library of cyclic peptide antibiotic analogs of tyrocidine A with enhanced activity spectra. nih.gov Applying this principle to this compound, one could envision generating a series of analogs by introducing different substituents on the aromatic ring or modifying the core structure through biomimetic transformations. This could involve using synthetic precursors with varied functionalities in a biomimetic cascade.

A "reverse biomimetic" approach has also been explored, for instance, in the synthesis of L-arogenate and its analogs from L-tyrosine. rsc.org This strategy involves a departure from the natural biosynthetic direction to access key intermediates. Such a creative approach could also be valuable in accessing complex or unstable analogs of this compound.

Table 2: Principles of Biomimetic Synthesis for Indole Alkaloid Analogs

| Principle | Description | Potential Application for this compound Analogs |

| Biogenetic Precursor Mimicry | Starting synthesis from a molecule that is structurally similar to a known biosynthetic precursor. | Utilizing functionalized tryptophan derivatives to enter a synthetic cascade mimicking the formation of the diaboline skeleton. |

| Enzyme-Inspired Catalysis | Employing catalysts (metal-based or enzymatic) that mimic the function of biosynthetic enzymes. | Using iron catalysts for oxidative couplings or peroxidases to facilitate key transformations. nih.govacs.org |

| Cascade Reactions | Designing a sequence of reactions that occur in one pot to rapidly build molecular complexity, mimicking biosynthetic tandem reactions. | A one-pot sequence to form the polycyclic core of diaboline from a linear precursor. |

| Divergent Synthesis | Creating a common intermediate from which a variety of analogs can be synthesized. | Synthesizing a core diaboline structure and then introducing various functional groups at the C-11 position or other sites. |

In Vitro Pharmacological Investigations and Mechanistic Insights

Modulation of Biological Targets by Alkaloids Including 11-Methoxydiaboline

Alkaloids from the Strychnos family, a group that includes this compound, are known for their complex structures and potent biological activities. Their interactions with key proteins such as enzymes, receptors, and ion channels are central to their pharmacological profiles.

Strychnos alkaloids have been shown to interact with several critical enzymes. For instance, uleine-type alkaloids, which share a structural relationship with this compound, have demonstrated acetylcholinesterase (AChE) inhibitory activity, a mechanism relevant to the management of Alzheimer's disease. nih.gov Inhibition of AChE increases the levels of the neurotransmitter acetylcholine (B1216132), a key therapeutic strategy. nih.gov

Furthermore, certain pentacyclic Strychnos alkaloids have been identified as modulators of ATP-binding cassette (ABC) transporters, which are ATP-hydrolyzing enzymes that play a crucial role in multidrug resistance (MDR) in cancer. acs.orgnih.gov Specifically, alkaloids like alstolucine B and alstolucine F have been found to inhibit the ATPase activity of ABCC10 (also known as MRP7). acs.orgnih.gov This inhibition can restore the sensitivity of resistant cancer cells to chemotherapeutic drugs. nih.gov Some alkaloids in this class also show inhibitory effects on another important ABC transporter, P-glycoprotein (P-gp), by affecting its ATPase function. bhsai.org

The most well-documented activity of Strychnos alkaloids is their interaction with inhibitory neurotransmitter receptors in the central nervous system. The archetypal compound of this family, strychnine (B123637), is a potent antagonist of the glycine (B1666218) receptor (GlyR). wikipedia.orgbio-conferences.org The GlyR is a ligand-gated chloride ion channel that, upon activation by glycine, allows chloride ions to enter the neuron, causing hyperpolarization and inhibiting neuronal firing. wikipedia.org By binding to the GlyR, strychnine and related alkaloids prevent this inhibitory action, leading to over-excitation of motor neurons. wikipedia.orgnih.gov

In addition to the glycine receptor, Strychnos alkaloids also interact with nicotinic acetylcholine receptors (nAChRs). wikipedia.orgnih.gov Bisindole alkaloids from Strychnos guianensis have been shown to be effective antagonists of muscle-type nAChRs. nih.gov More specifically, strychnos alkaloids like strychnine and brucine, along with the larkspur alkaloid methyllycaconitine (B43530) (MLA), have been demonstrated to enable the function of homomeric human α10 nAChRs. nih.gov This interaction facilitates the study of this particular receptor subtype, which is implicated in various human diseases. nih.gov A molecular docking study also suggested the potential for compounds from Strychnos lucida, which contains this compound, to inhibit estrogen receptor-α. researchgate.net

The influence of Strychnos alkaloids on ion channels is often directly linked to their receptor interactions. As antagonists of the glycine receptor, they modulate the function of the associated ligand-gated chloride channel, preventing its opening and the subsequent influx of chloride ions. wikipedia.orgbio-conferences.orgnih.gov

Beyond this receptor-mediated mechanism, some Strychnos alkaloids have been shown to directly interact with other types of ion channels. For example, strychnine and a related alkaloid, icajine, have been characterized as inhibitors of the human voltage-gated sodium channel Na(v)1.5. ebi.ac.uk The inhibition of this channel by strychnine was reported with a half-maximum inhibitory concentration (IC₅₀) of 83.1 μM. ebi.ac.uk The function of various ion channels, including those for potassium and calcium, is critical for neuronal excitability and cellular homeostasis, and their modulation by alkaloids represents a significant area of pharmacological research. nih.govfrontiersin.org

Binding to Receptors

In Vitro Antiviral Activities of this compound Derivatives (e.g., against Coxsackie virus B3)

Research into the therapeutic potential of Strychnos alkaloids has extended to virology. Coxsackievirus B3 (CVB3) is a significant human pathogen responsible for conditions such as viral myocarditis. nih.govnih.gov There is an ongoing search for effective antiviral agents against this virus. nih.gov In this context, derivatives of this compound have demonstrated notable antiviral properties.

Specifically, the compound 12-Hydroxy-11-methoxydiaboline was evaluated for its ability to inhibit CVB3 replication in vitro. The studies revealed that this derivative exhibits significant antiviral activity, as quantified by its IC₅₀ value.

| Compound | Virus | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 12-Hydroxy-11-methoxydiaboline | Coxsackie virus B3 (CVB3) | 33.33 | wikipedia.orgbio-conferences.org |

This finding highlights the potential of modifying the this compound scaffold to develop new antiviral drug candidates. The mechanism often targeted by such compounds in the early stages of CVB3 replication includes viral RNA replication and protein synthesis. nih.gov

In Vitro Anticancer Activities and Associated Mechanistic Pathways

The induction of apoptosis, or programmed cell death, is a primary strategy for modern anticancer therapies. dntb.gov.ualibretexts.org Many natural products are investigated for their ability to trigger this process in cancer cells, thereby overcoming the resistance to cell death that is a hallmark of cancer. dntb.gov.uamalvernpanalytical.com

Extracts from plants known to contain this compound have been investigated for their effects on cancer cells. An in vitro study utilizing an extract from Strychnos lucida, which contains this compound among other alkaloids, demonstrated the ability to induce apoptosis in the T47D human breast cancer cell line. acs.org The T47D cell line is a widely used model for studying estrogen receptor-positive breast cancers.

The induction of apoptosis by natural compounds can occur through various signaling cascades. savemyexams.com These pathways often involve the activation of caspases, which are proteases that execute the process of cell death. savemyexams.com The study on the S. lucida extract indicated that its pro-apoptotic effect on T47D cells was associated with changes in the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis. acs.org

| Source | Active Components Noted | Cell Line | Observed Effect | Reference |

|---|---|---|---|---|

| Strychnos lucida extract | This compound, brucine, strychnine, etc. | T47D (Breast Cancer) | Induction of apoptosis | acs.org |

These findings suggest that this compound, possibly in concert with other bioactive compounds present in the extract, contributes to the observed anticancer activity by triggering the apoptotic machinery in cancer cells.

Modulation of Mitochondrial Membrane Potential

Direct in vitro studies on the effect of isolated this compound on mitochondrial membrane potential (ΔΨm) are not extensively documented in current scientific literature. However, research on crude extracts from plants known to contain this compound provides indirect evidence.

A study investigating a stem extract of Strychnos lucida, a plant containing this compound among other alkaloids, examined its effects on T47D breast cancer cells. wu.ac.thwu.ac.th This investigation revealed that the extract could induce changes in the mitochondrial membrane potential. wu.ac.thresearchgate.net Using fluorescent dyes that measure mitochondrial function, the study observed that the S. lucida extract led to a significant decrease in the mitochondrial membrane potential at concentrations of 367.40 and 734.79 µg/mL. wu.ac.th The loss of ΔΨm is often linked to the initiation of apoptosis, or programmed cell death. wu.ac.thunpatti.ac.id Conversely, at the highest concentration, the extract also appeared to cause an increase in MMP, which may indicate an early stage of apoptosis. wu.ac.thresearchgate.net It is important to note that these effects are attributed to the entire extract and not specifically to the this compound component alone. Further research on the isolated compound is required to determine its direct role in modulating mitochondrial function.

Predicted Interactions with Specific Proteins (e.g., MAPK9, MAPK3)

In silico studies have been employed to predict the molecular targets of natural compounds. As part of the investigation into the anticancer potential of Strychnos lucida stem extract, a computational analysis was performed to identify which proteins its constituent compounds might interact with. wu.ac.th

The study predicted that bioactive compounds within the extract could interact with Mitogen-Activated Protein Kinase 9 (MAPK9) and Mitogen-Activated Protein Kinase 3 (MAPK3), key proteins in cell signaling pathways related to cancer development. wu.ac.thwu.ac.th Although this compound is a known alkaloid component of S. lucida, the study did not specifically single it out as binding to MAPK9 or MAPK3. wu.ac.th The predicted interactions were attributed to a group of six other compounds identified as having the highest potential for anticancer activity based on the computational screening. wu.ac.th Therefore, while it is plausible that this compound could interact with these or other proteins, there is currently no direct or predicted evidence from these studies to confirm a specific interaction with MAPK9 or MAPK3.

In Vitro Antiplasmodial Investigations of this compound-Containing Plant Extracts

While data on the antiplasmodial activity of pure this compound is scarce, numerous studies have evaluated the in vitro efficacy of extracts from Strychnos species known to contain this alkaloid against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.

Extracts from Strychnos lucida have demonstrated notable antiplasmodial activity. In one study, various solvent extracts of the stem were tested against the chloroquine-sensitive 3D7 strain of P. falciparum. The ethanol (B145695) and water extracts showed the most potent activity. phcogres.comsemanticscholar.org Another study on S. lucida root extracts also found inhibitory activity against haem polymerization, a crucial process for parasite survival. phcogcommn.org

Similarly, an ethyl acetate (B1210297) extract from the stem bark of Strychnos malacoclados, another species containing this compound, was active against the 3D7 strain of P. falciparum. researchgate.net A separate screening of 19 Strychnos species found that while many extracts possessed antiplasmodial properties, activity varied significantly. researchgate.netnih.gov For instance, extracts from Strychnos spinosa leaves showed activity, whereas previous tests on its stem and bark did not. thieme-connect.com These findings underscore the potential of these plants as sources of antimalarial compounds and highlight that the activity is dependent on the plant part, the solvent used for extraction, and the specific Strychnos species.

The table below summarizes the in vitro antiplasmodial activities of extracts from various Strychnos species known to contain this compound or from the genus known for producing related alkaloids.

| Plant Species | Plant Part | Extract Type | P. falciparum Strain | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|---|

| Strychnos lucida | Stem | Ethanol | 3D7 (CQ-sensitive) | 2.45 ± 0.02 | phcogres.comsemanticscholar.org |

| Strychnos lucida | Stem | Water | 3D7 (CQ-sensitive) | 2.48 ± 0.09 | phcogres.comsemanticscholar.org |

| Strychnos lucida | Stem | Ethyl Acetate | 3D7 (CQ-sensitive) | 2.90 ± 0.07 | phcogres.comsemanticscholar.org |

| Strychnos lucida | Stem | n-hexane | 3D7 (CQ-sensitive) | 7.64 ± 0.30 | phcogres.comsemanticscholar.org |

| Strychnos malacoclados | Stem Bark | Ethyl Acetate | 3D7 (CQ-sensitive) | 2.85 | researchgate.net |

| Strychnos spinosa | Leaves | Methylene Chloride | 3D7 (CQ-sensitive) | 15.7 | thieme-connect.com |

| Strychnos icaja | Root | Ethyl Acetate | W2 (CQ-resistant) | <1 | nih.gov |

| Strychnos usambarensis | Root | Ethanol | W2 (CQ-resistant) | <1 | nih.gov |

Advanced Analytical Methodologies for 11 Methoxydiaboline Research

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopy is fundamental to the structural analysis of 11-methoxydiaboline, providing detailed insights into its atomic connectivity, molecular mass, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of this compound. While detailed ¹³C NMR data for this compound is not extensively published in readily available literature, its structural elucidation relies heavily on both ¹H and ¹³C NMR analysis in conjunction with 2D NMR techniques (like COSY, HSQC, and HMBC) to assign proton and carbon signals unequivocally.

In the ¹H NMR spectrum, key diagnostic signals confirm the presence of specific functional groups. For instance, the spectrum of this compound shows a characteristic singlet for the methoxy (B1213986) group (–OCH₃) protons at approximately δ 3.76 ppm and another singlet for the N-acetyl group (N-CO-CH₃) protons around δ 2.35 ppm when measured in deuterochloroform (CDCl₃). uchile.cl

Table 1: Representative ¹H NMR Spectroscopic Data for this compound Functional Groups This table presents illustrative proton NMR data for key functional groups of this compound.

| Functional Group | Proton Signal (ppm) | Solvent |

| Methoxy (–OCH₃) | 3.76 (singlet) | CDCl₃ |

| N-Acetyl (N-CO-CH₃) | 2.35 (singlet) | CDCl₃ |

Mass Spectrometry (e.g., HRESIMS)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. broadinstitute.orgwikipedia.org High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is particularly valuable in natural product research as it provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula.

For this compound, HRESIMS analysis is critical for confirming its molecular formula, C₂₂H₂₆N₂O₄. uchile.cl The technique involves ionizing the molecule and measuring its mass-to-charge ratio (m/z) with very high precision. This accuracy helps to distinguish this compound from other potential compounds with the same nominal mass but different elemental compositions. The mass spectrum also reveals characteristic fragmentation patterns that can provide further structural clues. uchile.clyoutube.com

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is an essential analytical method for investigating the stereochemistry of chiral molecules like this compound. wikipedia.orgdaveadamslab.com This technique measures the differential absorption of left- and right-circularly polarized light, which is directly related to the three-dimensional arrangement of atoms in a molecule. wikipedia.org

While specific CD spectra for this compound itself are not detailed in the provided search results, the technique is widely applied to the broader class of monoterpenoid indole (B1671886) alkaloids. researchgate.netnih.govpolito.it For example, electronic circular dichroism (ECD) has been instrumental in elucidating the absolute configurations of new alkaloids isolated from Strychnos cathayensis alongside known compounds like this compound. researchgate.netnih.govpolito.it By comparing the experimental CD spectrum of a compound to the spectra of known compounds or to spectra predicted by computational calculations, researchers can confidently assign its absolute configuration.

Chromatographic Separation and Purification Methodologies

The isolation and purification of this compound from its natural sources are critical steps that precede structural analysis and biological testing. These processes involve advanced chromatographic techniques to separate the target compound from a complex mixture of other alkaloids and plant metabolites.

Isolation from Complex Plant Extracts

This compound is a naturally occurring alkaloid found in various species of the Strychnos genus. nih.govnih.govuchile.cl Its isolation from plant material, such as the root bark, is a multi-step process. uchile.clnih.govresearchgate.net

A typical isolation procedure begins with the extraction of powdered plant material using an acidified aqueous solvent (e.g., 2% acetic acid). uchile.cl The acidic medium protonates the alkaloids, rendering them water-soluble. The resulting aqueous extract is then basified (e.g., with NaHCO₃) to neutralize the alkaloids, which can then be extracted into an immiscible organic solvent like chloroform (B151607). uchile.cl This acid-base extraction separates the alkaloids from neutral and acidic plant constituents.

Further purification is required to isolate this compound from the crude alkaloid mixture. A highly effective, albeit classical, technique is Counter-Current Distribution (CCD). This method separates compounds based on their differential partitioning between two immiscible liquid phases. For this compound, a system of chloroform and a phosphate (B84403) buffer at a specific pH (e.g., pH 7) has been successfully used. uchile.cl Modern isolation schemes often employ various forms of column chromatography, including Medium-Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC), using stationary phases like silica (B1680970) gel or alumina. mdpi.com

Table 2: Documented Plant Sources of this compound This table lists plant species from which this compound has been isolated.

| Plant Species | Family |

| Strychnos medeola | Loganiaceae |

| Strychnos gardneri | Loganiaceae |

| Strychnos pseudoquina | Loganiaceae |

| Strychnos spinosa | Loganiaceae |

| Strychnos staudtii | Loganiaceae |

| Strychnos malacoclados | Loganiaceae |

Source: uchile.clresearchgate.netnih.govnih.govuliege.beresearchgate.net

Purity Assessment Techniques

Assessing the purity of an isolated compound is crucial to ensure that subsequent spectroscopic data and bioactivity results are attributable solely to the compound of interest.

Thin-Layer Chromatography (TLC) is a rapid and simple method used to monitor the progress of purification and to assess the purity of fractions. uchile.clnih.gov In the isolation of this compound, TLC on silica gel plates with a specific solvent system (e.g., benzene-ethyl acetate-diethylamine) and detection under UV light can confirm the presence of a single spot, indicating a "unitary fraction." uchile.cl

For a more rigorous and quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the modern standard. sepscience.commtoz-biolabs.com An HPLC system equipped with a Photodiode Array (PDA) or Diode-Array Detector (DAD) can be used. sepscience.commeasurlabs.com This setup not only separates the compound of interest but also provides its UV-Vis spectrum. By analyzing the spectra across the entire chromatographic peak, it is possible to determine if the peak consists of a single component or contains co-eluting impurities. sepscience.com Coupling HPLC to a mass spectrometer (LC-MS) provides an even more definitive assessment of purity by confirming that the peak has a single mass-to-charge ratio corresponding to this compound. sepscience.com

Method Validation Considerations in Alkaloid Analysis

The validation of an analytical method is a critical process that provides documented evidence of its suitability and reliability for a specific purpose. metrology-journal.org For complex natural products like alkaloids, robust method validation ensures that the qualitative and quantitative data generated are accurate and reproducible. nih.gov The International Council for Harmonisation (ICH) provides guidelines that outline the key parameters to be evaluated during method validation. nih.govich.org These validation characteristics are essential for establishing the performance of an analytical procedure and ensuring its fitness for the intended application. metrology-journal.orgeurachem.org

Specificity and Selectivity

Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.orgeuropa.eu Selectivity is a comparative term that describes the degree to which a method can determine particular analytes in a complex mixture without interference from other components. tandfonline.com

In the context of this compound analysis, typically performed using High-Performance Liquid Chromatography (HPLC), specificity is demonstrated by showing that the signal measured comes solely from this compound. mdpi.com This is often verified by analyzing blank samples (matrices without the analyte) and spiked samples to see if any endogenous compounds co-elute or interfere with the analyte's peak. tandfonline.com The method's ability to separate this compound from other structurally similar alkaloids that might be present in the same natural source is a key aspect of selectivity. For chromatographic methods, selectivity is often demonstrated by achieving baseline separation between the peaks of interest, quantified by the resolution factor. europa.eunih.gov

Table 1: Illustrative Chromatographic Specificity Data for this compound Analysis

| Compound | Retention Time (minutes) | Peak Purity Index | Comments |

| Blank Matrix | No peak at 8.52 min | N/A | No interference from matrix components at the expected retention time. |

| This compound | 8.52 | >0.999 | Peak is spectrally pure; no co-eluting impurities detected. |

| Diaboline (B12300021) | 7.98 | >0.999 | Well-resolved from this compound. |

| Other Related Alkaloid | 9.15 | >0.999 | Baseline separation achieved. |

This table is interactive and contains hypothetical data for illustrative purposes.

Accuracy and Precision

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. metrology-journal.org It is often evaluated through recovery studies, where a known amount of the analyte (this compound) is added to a blank matrix, and the method is used to determine the recovered amount. itmedicalteam.plbioline.org.br The accuracy is then expressed as a percentage of recovery. mdpi.com

Precision is the measure of the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. metrology-journal.org It is typically assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. metrology-journal.org

Intermediate Precision: Expresses the variations within a single laboratory, such as on different days, with different analysts, or on different equipment. globalresearchonline.net

Reproducibility: The precision between different laboratories (collaborative studies). metrology-journal.org

Precision is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. nih.govtandfonline.com For alkaloid analysis, acceptable recovery rates are often in the range of 80-120%, with RSD values for precision being below 5%. tandfonline.commdpi.comresearchgate.net

Table 2: Summary of Hypothetical Accuracy and Precision Data for this compound Quantification

| Validation Parameter | Spiked Concentration (µg/mL) | Measured Value (Mean ± SD, n=6) | Recovery (%) | RSD (%) |

| Accuracy | 10.0 | 9.85 ± 0.21 | 98.5% | 2.1% |

| 50.0 | 50.45 ± 0.95 | 100.9% | 1.9% | |

| 100.0 | 99.20 ± 1.78 | 99.2% | 1.8% | |

| Precision | ||||

| Repeatability (n=6) | 50.0 | 50.15 ± 0.80 | N/A | 1.6% |

| Intermediate Precision (3 days, n=18) | 50.0 | 49.80 ± 1.15 | N/A | 2.3% |

This table is interactive and contains hypothetical data for illustrative purposes. SD: Standard Deviation; RSD: Relative Standard Deviation.

Detection and Quantitation Limits

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. akjournals.com The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. akjournals.com

These limits are crucial for determining trace amounts of alkaloids. A common method for estimating LOD and LOQ is based on the signal-to-noise (S/N) ratio, where an S/N ratio of 3 is generally used for LOD and 10 for LOQ. tandfonline.comakjournals.comjst.go.jp Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve. nih.gov

Table 3: Representative Detection and Quantitation Limits for Alkaloid Analysis

| Parameter | Method | Typical Value | Unit |

| Limit of Detection (LOD) | Signal-to-Noise (S/N) Ratio | 3:1 | N/A |

| Calculated Value | 0.08 | µg/mL | |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) Ratio | 10:1 | N/A |

| Calculated Value | 0.25 | µg/mL |

This table is interactive and contains hypothetical data based on typical findings for alkaloid analysis. nih.govbioline.org.brjst.go.jp

Robustness of Analytical Procedures

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. metrology-journal.orgresearchgate.net It provides an indication of the method's reliability during normal usage. globalresearchonline.netlcms.cz The evaluation of robustness is typically performed during the method development phase to identify which parameters must be strictly controlled. lcms.cz

For an HPLC method for this compound, robustness would be tested by intentionally varying parameters such as:

pH of the mobile phase researchgate.net

Percentage of organic modifier in the mobile phase researchgate.net

Column temperature lcms.cz

Flow rate lcms.cz

Buffer concentration researchgate.net

The effect of these variations on analytical results (e.g., peak retention time, resolution, and peak area) is then evaluated. researchgate.net

Table 4: Example of a Robustness Study for an HPLC Method

| Parameter | Variation | Effect on Retention Time | Effect on Resolution (Critical Pair) | Status |

| Flow Rate | 1.0 ± 0.1 mL/min | ± 5% | < 2% change | Robust |

| Column Temperature | 30 ± 2 °C | ± 3% | < 3% change | Robust |

| Mobile Phase pH | 4.5 ± 0.2 | ± 1% | < 2% change | Robust |

| Organic Modifier | 40% ± 2% | ± 8% | > 10% change | Not Robust |

This table is interactive and contains hypothetical data for illustrative purposes.

Future Perspectives in 11 Methoxydiaboline Research

Exploration of Undiscovered Biological Activities and Novel Target Identification

The monoterpenoid indole (B1671886) alkaloid 11-methoxydiaboline, isolated from species of the Strychnos genus such as Strychnos pseudoquina, has been primarily associated with antileishmanial and antitumor activities. nih.govbhsai.org However, the full pharmacological potential of this compound remains largely unexplored. The broader Strychnos genus is a well-documented source of alkaloids with a wide spectrum of biological effects, including antimicrobial, anticancer, muscle-relaxant, and convulsant properties. ffhdj.com This suggests that the bioactivity of this compound may extend beyond its currently known effects.

Future research should focus on systematically screening this compound against a wider array of biological targets. Based on the activities of related alkaloids, promising areas for investigation include:

Antimicrobial Activity : Alkaloid fractions from Strychnos potatorum have demonstrated significant activity against both pathogenic bacteria and fungi. researchgate.net Nigritanine, another indole alkaloid from Strychnos nigritana, has shown high activity against Staphylococcus aureus. nih.gov Screening this compound for antibacterial and antifungal effects is a logical next step.

Antiviral Properties : A study on compounds from Strychnos cathayensis identified antiviral activity against Coxsackie virus B3 (CVB3) for several related alkaloids. uliege.be Investigating this compound for activity against this and other viruses could unveil new therapeutic applications.

Neurological Activity : The Strychnos genus is famous for compounds that act on the central nervous system. While some, like strychnine (B123637), are potent convulsants, others possess muscle-relaxant properties. ffhdj.com A thorough investigation into the neuropharmacological profile of this compound is warranted to determine if it has any modulatory effects on neuronal receptors or channels.

A significant future direction is the identification of novel molecular targets. One promising area is in overcoming multidrug resistance (MDR) in cancer. P-glycoprotein (Pgp), an ATP-binding cassette (ABC) transporter, is a key contributor to MDR. Research on other Strychnos alkaloids has shown their potential as Pgp inhibitors, resensitizing cancer cells to chemotherapy. bhsai.orgnih.gov Investigating whether this compound can bind to and modulate Pgp could open a new avenue for its use as an MDR reversal agent. nih.gov

Advancements in Sustainable Production Methodologies

The supply of this compound currently relies on its extraction from plant sources, a method that is often inefficient and unsustainable. Future research is critical for developing alternative, reliable, and scalable production methods.

Total Chemical Synthesis The complex, polycyclic structures of Strychnos alkaloids have made them challenging but important targets for total synthesis. sioc-journal.cnrsc.org Successful total syntheses of related alkaloids, including strychnine, tubifolidine, and diaboline (B12300021) itself, have been reported, establishing a strong foundation of synthetic strategies. researchgate.netresearchgate.netcolab.ws These approaches, often involving innovative cyclization reactions, could be adapted to produce this compound and its analogues, allowing for structural modifications to optimize biological activity. rsc.orgresearchgate.net

Biotechnological Production Biotechnology offers a promising and sustainable alternative to chemical synthesis and extraction from rare plant sources. nih.govnih.govelsevier.com

Plant Tissue and Cell Culture : In vitro cultivation of Strychnos cells or tissues could provide a controlled environment for alkaloid production. Embryo culture has already been shown to be a more efficient propagation method for Strychnos species compared to conventional techniques. biust.ac.bw

Metabolic Engineering and Synthetic Biology : A landmark achievement was the recent elucidation of the complete biosynthetic pathway of diaboline, strychnine, and brucine. researchgate.net Researchers successfully reconstituted this complex pathway in the heterologous host Nicotiana benthamiana, demonstrating that these alkaloids can be produced through metabolic engineering. researchgate.netresearchgate.net This "cell factory" approach, using hosts like yeast or other plants, represents the most advanced and scalable future for producing this compound. researchgate.net By introducing the necessary biosynthetic genes, it is possible to create a sustainable production platform independent of the original plant source. nih.gov

Chemoinformatic and Computational Approaches in Alkaloid Discovery and Mechanism Prediction

Chemoinformatic and computational tools are becoming indispensable for accelerating natural product research, from discovery to mechanism-of-action studies. mdpi.com

Database-Driven Compound Analysis (e.g., KNApSAcK)

Metabolite databases are crucial for the initial stages of phytochemical research. The KNApSAcK database, a comprehensive repository of plant metabolites, lists this compound as a known constituent of Strychnos lucida. wu.ac.thresearchgate.net Such databases allow researchers to quickly cross-reference compounds identified in a plant extract, retrieve known information, and prioritize novel or interesting metabolites for further investigation. This process of "dereplication" is a foundational step in modern natural product discovery. researchgate.netuliege.be

In Silico Prediction of Biological Activity Spectra (e.g., PASS Online)

Predicting the biological activities of a compound based on its structure can guide experimental work and reveal unexpected therapeutic potential. The Prediction of Activity Spectra for Substances (PASS) Online tool is one such web server used to screen compounds for a wide range of potential biological effects. wu.ac.thsamipubco.com This approach has been applied to alkaloids from Strychnos species to predict activities such as anticancer, antiviral, and enzyme inhibitory effects. wu.ac.thnih.gov In one study exploring the anticancer potential of compounds in S. lucida, this compound was analyzed using PASS Online, although it did not meet the specific activity threshold used in that particular project. wu.ac.th This highlights the utility of PASS as a screening tool to prioritize compounds for in vitro testing, saving time and resources.

Molecular Docking and Dynamics Simulations for Protein Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a protein target. This method is invaluable for hypothesizing mechanisms of action and for designing more potent analogues. For example, docking studies have been successfully used to model the interaction of Strychnos alkaloids with P-glycoprotein, providing insights into how these compounds might reverse multidrug resistance. bhsai.orgnih.gov Other studies have used docking to screen Strychnos compounds against targets like the main protease of SARS-CoV-2. tandfonline.com Following docking, molecular dynamics simulations can further refine the binding poses and assess the stability of the ligand-protein complex over time. These computational approaches are powerful future tools for identifying the most likely protein targets of this compound and understanding the molecular basis of its activity.

Integration of Omics Technologies (e.g., Transcriptomics, Metabolomics, Proteomics) in Biosynthesis and Activity Studies

The integration of multiple "omics" technologies provides a systems-biology view of plant metabolism, accelerating the discovery of genes, enzymes, and pathways involved in the production of specialized molecules like this compound. nih.govuniversiteitleiden.nl

Metabolomics : This is the large-scale study of small molecules within a biological system. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to create chemical fingerprints of plant extracts. uliege.beuniversiteitleiden.nl NMR-based metabolomics has been used to differentiate between various Strychnos species based on their unique alkaloid profiles. nih.govuliege.be Furthermore, advanced MS-based techniques like molecular networking are powerful for visualizing the chemical diversity within Strychnos extracts, mapping families of related alkaloids, and identifying novel compounds. thieme-connect.comnih.gov

Transcriptomics : This involves analyzing the complete set of RNA transcripts in a cell or tissue, revealing which genes are actively being expressed. Transcriptome analysis of Strychnos species has been fundamental to identifying the candidate genes responsible for synthesizing monoterpenoid indole alkaloids. researchgate.net

Proteomics : This is the study of the entire set of proteins produced by an organism. Chemoproteomics, which uses chemical probes to identify proteins that interact with a specific small molecule, is an emerging strategy to rapidly discover enzymes in a biosynthetic pathway directly from crude plant extracts. frontiersin.org

The true power of these technologies lies in their integration. By combining transcriptomic data (gene expression) with metabolomic data (compound accumulation) from different plant tissues or under different conditions, researchers can correlate the expression of specific genes with the production of specific alkaloids. This integrated approach was instrumental in elucidating the complete biosynthetic pathway for diaboline and strychnine and will be essential for understanding the regulation and production of this compound. researchgate.netnih.gov

Q & A

Q. How can researchers optimize high-throughput screening (HTS) for this compound analogs?

- Methodological Answer :

- Assay Design : Use orthogonal assays (e.g., fluorescence polarization + SPR) to minimize false positives.

- Z’-Factor : Validate HTS robustness with Z’ > 0.5, indicating sufficient separation between controls.

- Hit Validation : Confirm activity via dose-response curves and counter-screens against related targets .

Conflict Resolution and Peer Review

Q. How should conflicting interpretations of this compound’s toxicity profile be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.